molecular formula C26H30O5 B1251702 4'-O-methylbonannione A

4'-O-methylbonannione A

Cat. No. B1251702
M. Wt: 422.5 g/mol
InChI Key: LKAFYCSXBIOTDY-KUCZMUFWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4'-O-methylbonannione A is a natural product found in Schizolaena hystrix and Glycosmis pseudoracemosa with data available.

Scientific Research Applications

Photophysical and Photochemical Properties

  • Photophysical and Photochemical Insights : A study on the related compound 4-thiouracil, which shares similarities with 4'-O-methylbonannione A, investigated its photophysical and photochemical properties. The research highlighted its potential in understanding photochemical reactions relevant to singlet oxygen, which has implications for photodynamic therapy studies (Zou et al., 2014).

Cytotoxic Properties in Cancer Research

  • Cytotoxic Flavanones in Cancer Research : Research involving 4'-O-methylbonannione A, extracted from Schizolaena hystrix, examined its cytotoxic properties against human ovarian cancer cells. While it showed only weak activity, its study contributes to the understanding of natural flavanones in cancer research (Murphy et al., 2005).

Application in Chemical Synthesis and Material Science

  • Chemical Synthesis and Material Science Applications : A study on the synthesis of polypyrrole/CNTs-CoFe2O4 magnetic nanocomposites demonstrated the potential of compounds like 4'-O-methylbonannione A in the efficient removal of pollutants from aqueous media. This research contributes to developing innovative materials for environmental applications (Li et al., 2017).

Molecular and Structural Analysis

  • Molecular and Structural Analysis : The molecular structure and charge density of a similar compound, 4-methyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]thiazole-2(3H)-thione, were analyzed using X-ray diffraction and computational chemistry. Insights from such studies are valuable for understanding the properties and potential applications of molecules related to 4'-O-methylbonannione A (Vénosová et al., 2020).

Electrochemical Properties

  • Electrochemical Properties Analysis : Research on the electrochemical properties of 4-thiouracil derivatives, which are chemically related to 4'-O-methylbonannione A, provides insights into their potential applications in studies related to tRNA structure and other biological processes (Wrona et al., 1976).

Exploration of Nanotechnology

  • Nanotechnology Exploration : Studies involving the synthesis of nanomaterials like Fe3O4 nanopowder and its composites, while not directly linked to 4'-O-methylbonannione A, offer a framework for exploring the use of similar compounds in nanotechnology for environmental and health applications (Boruah et al., 2015).

properties

Product Name

4'-O-methylbonannione A

Molecular Formula

C26H30O5

Molecular Weight

422.5 g/mol

IUPAC Name

(2S)-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C26H30O5/c1-16(2)6-5-7-17(3)8-13-20-21(27)14-24-25(26(20)29)22(28)15-23(31-24)18-9-11-19(30-4)12-10-18/h6,8-12,14,23,27,29H,5,7,13,15H2,1-4H3/b17-8+/t23-/m0/s1

InChI Key

LKAFYCSXBIOTDY-KUCZMUFWSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC1=C(C2=C(C=C1O)O[C@@H](CC2=O)C3=CC=C(C=C3)OC)O)/C)C

Canonical SMILES

CC(=CCCC(=CCC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=C(C=C3)OC)O)C)C

synonyms

4'-O-methylbonannione A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4'-O-methylbonannione A
Reactant of Route 2
Reactant of Route 2
4'-O-methylbonannione A
Reactant of Route 3
4'-O-methylbonannione A
Reactant of Route 4
4'-O-methylbonannione A
Reactant of Route 5
4'-O-methylbonannione A
Reactant of Route 6
4'-O-methylbonannione A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.